molecular formula C20H26N2O2 B182043 Benzilamide, N-(2-(diethylamino)ethyl)- CAS No. 1164-41-6

Benzilamide, N-(2-(diethylamino)ethyl)-

Cat. No. B182043
CAS RN: 1164-41-6
M. Wt: 326.4 g/mol
InChI Key: FALZIBGERYICML-UHFFFAOYSA-N
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Description

Benzilamide, N-(2-(diethylamino)ethyl)-, also known as DEAB, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in various physiological processes, including the metabolism of alcohol and other toxic compounds.

Mechanism Of Action

Benzilamide, N-(2-(diethylamino)ethyl)- exerts its inhibitory effect on ALDH enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes within the cell, leading to cell death or inhibition of cell growth.

Biochemical And Physiological Effects

Benzilamide, N-(2-(diethylamino)ethyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, modulation of stem cell differentiation, and alteration of cellular metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzilamide, N-(2-(diethylamino)ethyl)- in laboratory experiments is its high selectivity for ALDH enzymes, which allows for specific inhibition of these enzymes without affecting other cellular processes. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of Benzilamide, N-(2-(diethylamino)ethyl)- is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving Benzilamide, N-(2-(diethylamino)ethyl)-. One area of interest is the development of Benzilamide, N-(2-(diethylamino)ethyl)--based therapies for cancer, which could potentially target cancer stem cells and overcome drug resistance. Additionally, further research is needed to understand the role of ALDH enzymes in various physiological processes, including stem cell differentiation and development. Finally, the development of more specific and potent ALDH inhibitors could lead to the discovery of new therapeutic targets for a variety of diseases.

Synthesis Methods

Benzilamide, N-(2-(diethylamino)ethyl)- can be synthesized using a variety of methods, including the reaction of benzil with diethylamine in the presence of a catalyst such as acetic acid. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

Benzilamide, N-(2-(diethylamino)ethyl)- has been extensively used in scientific research to study the role of ALDH enzymes in various biological processes. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has potential applications in cancer therapy. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- has been used to study the role of ALDH enzymes in stem cell differentiation and development.

properties

CAS RN

1164-41-6

Product Name

Benzilamide, N-(2-(diethylamino)ethyl)-

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23)

InChI Key

FALZIBGERYICML-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS RN

1164-41-6

Origin of Product

United States

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